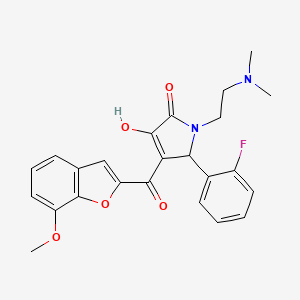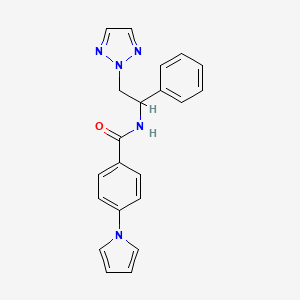![molecular formula C12H16N2 B2864493 7-Pyridin-3-ylmethyl-7-aza-bicyclo[2.2.1]heptane CAS No. 445387-35-9](/img/structure/B2864493.png)
7-Pyridin-3-ylmethyl-7-aza-bicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “7-Pyridin-3-ylmethyl-7-aza-bicyclo[2.2.1]heptane” is a ligand that has been studied for its in vitro binding affinity . It is a derivative of bicyclo[2.2.1]heptane, a molecular structure that is embedded in numerous compounds with various functions .
Synthesis Analysis
The synthesis of bicyclo[2.2.1]heptane derivatives has been achieved through an organocatalytic formal [4 + 2] cycloaddition reaction . This reaction allows for rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild and operationally simple conditions .Molecular Structure Analysis
The molecular structure of “7-Pyridin-3-ylmethyl-7-aza-bicyclo[2.2.1]heptane” is characterized by a bicyclo[2.2.1]heptane scaffold with a pyridin-3-ylmethyl group and an aza nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving bicyclo[2.2.1]heptane derivatives are largely influenced by the number of aza nitrogen atoms and NO2 groups . These factors are crucial for improving the heat of formation (HOF), density, and detonation properties of the compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of bicyclo[2.2.1]heptane derivatives have been studied theoretically . The density, heat of sublimation, and impact sensitivity were estimated by electrostatic potential analysis of the molecular surface .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis and structural elucidation of compounds related to 7-Pyridin-3-ylmethyl-7-aza-bicyclo[2.2.1]heptane have been extensively explored. For instance, the azabicyclo[3.2.0]heptan-7-ones, prepared from pyrrole, highlight the versatile methodologies applied in creating bicyclic systems with potential applications in medicinal chemistry and material science. The catalytic hydrogenation of substituted pyrroles to produce pyrrolidine-2-acetic acid derivatives, followed by cyclisation, demonstrates the synthetic routes to azabicyclic compounds (Gilchrist et al., 1997).
Catalysis
The catalytic potential of 7-azabicyclo[2.2.1]heptane-2-carboxylic acid in direct aldol reactions between acetone and 4-nitrobenzaldehyde was assessed, revealing the bicyclic system's enhanced selectivity over its monocyclic analogue. This finding underscores the importance of the azabicyclic structure in promoting enantioselectivity in organocatalytic reactions (Armstrong et al., 2009).
Ligand Development
Azabicyclo[2.2.1]heptane scaffolds have been developed as ligands for α7 nicotinic receptors, showcasing the structural diversity and functionalization of the azabicyclo[2.2.1]heptane framework. These compounds exhibit nanomolar potency with significant selectivity, illustrating the framework's potential in designing selective nicotinic receptor ligands (Slowinski et al., 2010, 2011; Slowinski et al., 2010).
Structural Studies
The intrinsic pyramidalization of nitrogen in 7-azabicyclo[2.2.1]heptane amides, as opposed to planar amide bonds typically found in simpler amides, highlights the unique stereochemical properties of the azabicyclo[2.2.1]heptane scaffold. This feature may influence binding interactions and molecular recognition processes in biological systems (Ohwada et al., 2003).
Wirkmechanismus
Target of Action
The primary target of 7-Pyridin-3-ylmethyl-7-aza-bicyclo[2.2.1]heptane is the Nicotinic acetylcholine receptor alpha4-beta2 . This receptor plays a crucial role in the transmission of signals in the nervous system.
Mode of Action
The compound interacts with its target by inhibiting the binding of [3H]cytisine, a ligand, to the Nicotinic acetylcholine receptor alpha4-beta2 . This interaction results in changes in the receptor’s activity, affecting the transmission of signals in the nervous system.
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its interaction with the Nicotinic acetylcholine receptor alpha4-beta2 . By inhibiting the binding of [3H]cytisine to the receptor, the compound can alter signal transmission in the nervous system.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-(pyridin-3-ylmethyl)-7-azabicyclo[2.2.1]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-2-10(8-13-7-1)9-14-11-3-4-12(14)6-5-11/h1-2,7-8,11-12H,3-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDKHPSUXHBJDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1N2CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(Pyridin-3-yl)methyl]-7-azabicyclo[2.2.1]heptane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(4-Methylphenyl)-4-oxoquinazolin-2-yl]sulfanylethanesulfonyl fluoride](/img/structure/B2864410.png)
![N-(3-chloro-2-methylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2864411.png)

![6-(3-Chloro-4-methoxyphenyl)-4-methyl-2-(2-methylprop-2-enyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2864414.png)

![7,8-dimethoxy-5-(2-methoxybenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2864419.png)
![2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2864420.png)


![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2864427.png)

![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)picolinamide](/img/structure/B2864429.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(p-tolyl)ethyl)oxalamide](/img/structure/B2864432.png)
![N-(1-Cyanocyclohexyl)-2-[(2,2,5,5-tetramethyloxolan-3-YL)amino]acetamide](/img/structure/B2864433.png)